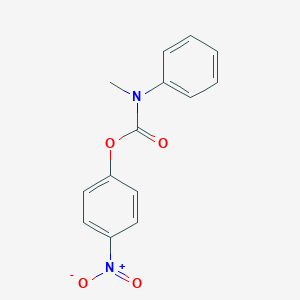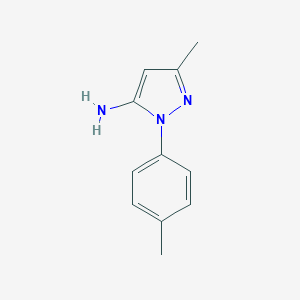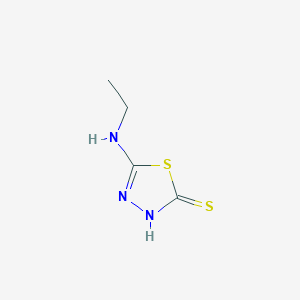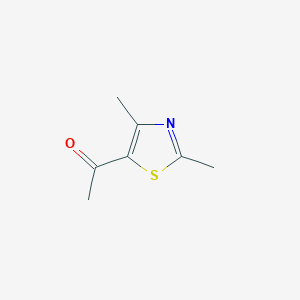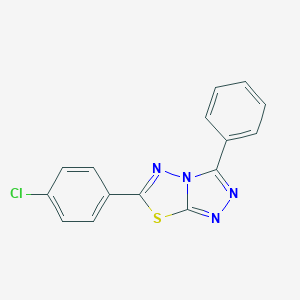
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. The compound is a potential candidate for drug development due to its unique chemical structure and diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, lower blood glucose levels, and improve insulin sensitivity. The compound has also been shown to have a protective effect on the liver and kidney.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- in lab experiments include its high yield, ease of synthesis, and diverse pharmacological properties. The compound can be easily modified to improve its potency and selectivity. However, the limitations of using the compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl-. One direction is to investigate the compound's potential as an anticancer agent in preclinical and clinical trials. Another direction is to explore the compound's neuroprotective effects and its potential as a treatment for neurodegenerative diseases. The compound can also be further modified to improve its pharmacokinetic properties and reduce its toxicity.
Conclusion:
In conclusion, 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- is a promising compound with diverse pharmacological properties. Its unique chemical structure and potential as a drug candidate have made it a subject of extensive research. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound can lead to the development of novel drugs for various diseases.
Métodos De Síntesis
The synthesis method of 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- involves the reaction of 4-chlorobenzaldehyde, thiosemicarbazide, and phenylhydrazine in the presence of a catalyst. The reaction proceeds via a multi-step process that includes the formation of an intermediate product, which is then cyclized to form the final product. The yield of the synthesis method is high, and the compound can be easily purified using standard techniques.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- has been extensively studied for its pharmacological properties. The compound has shown potential as an anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory agent. It has also been investigated for its neuroprotective and analgesic effects.
Propiedades
Número CAS |
77712-56-2 |
|---|---|
Nombre del producto |
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- |
Fórmula molecular |
C15H9ClN4S |
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9ClN4S/c16-12-8-6-11(7-9-12)14-19-20-13(17-18-15(20)21-14)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
XZFSXQUAXGRWDI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Otros números CAS |
77712-56-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




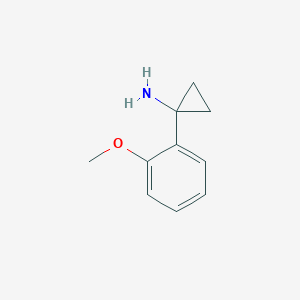


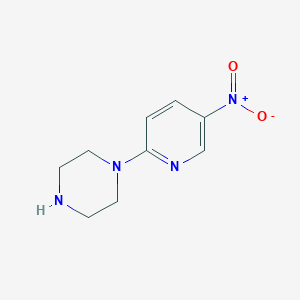
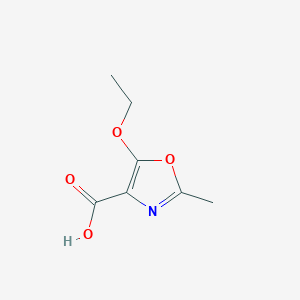

![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)
